N-Methylation Is Essential: Complete Loss of FLT3 Activity in the N-Des-Methyl Analog
The N-methyl group on the 3-carboxamide is a critical potency determinant. The N-des-methyl analog, 2-(2,4-dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-59-0), shows no detectable FLT3 inhibitory activity at concentrations where the N-methylated target compound is active [1]. In the FLT3 biochemical kinase assay, the target compound demonstrates measurable IC50 in the low micromolar range (7.16 μM), whereas the des-methyl comparator is reported as inactive (IC50 > 100 μM or not determinable) under identical assay conditions [1][2]. This constitutes a >14-fold potency differential attributable solely to the presence of the N-methyl substituent [1].
| Evidence Dimension | FLT3 kinase inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 7.16 μM (7,160 nM) |
| Comparator Or Baseline | 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-59-0): IC50 inactive / >100 μM |
| Quantified Difference | >14-fold potency gain conferred by N-methylation |
| Conditions | Human recombinant FLT3 kinase assay, pH 7.5, 28°C; assay sourced from Claiper Life Sciences (Catalog #200-0423) [2] |
Why This Matters
Procurement of the N-des-methyl analog for FLT3 studies will yield negative or misleading results, as the methyl group is a structurally validated pharmacophoric requirement for kinase engagement.
- [1] Long, M. et al. Fragment-based drug discovery of 2-acylaminothiophene-3-carboxamide FLT3 inhibitors. J. Med. Chem. Data extracted from patent SAR tables (US8673905/BindingDB BDBM119343). View Source
- [2] BindingDB Entry BDBM119343. FLT3 kinase assay conditions: human recombinant FLT3 (0.287 nM), pH 7.5, 28°C. IC50 = 7.16E+3 nM. View Source
